8-methoxy-5H-pyrido[3,2-b]indole
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Overview
Description
8-methoxy-5H-pyrido[3,2-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5H-pyrido[3,2-b]indole typically involves the reaction of 1-(4-methoxyphenyl)hydrazine with appropriate starting materials under specific conditions . One common method involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
8-methoxy-5H-pyrido[3,2-b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methoxy-5H-pyrido[3,2-b]indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the biological context, but it often involves the modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido[3,2-b]indole:
Indole: The parent compound of the indole family, widely studied for its biological activities.
Harmine: A naturally occurring β-carboline alkaloid with similar structural features.
Uniqueness
8-methoxy-5H-pyrido[3,2-b]indole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain targets and alter its pharmacokinetic properties .
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
8-methoxy-5H-pyrido[3,2-b]indole |
InChI |
InChI=1S/C12H10N2O/c1-15-8-4-5-10-9(7-8)12-11(14-10)3-2-6-13-12/h2-7,14H,1H3 |
InChI Key |
TVUHNFXQQPLNPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CC=C3 |
Origin of Product |
United States |
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